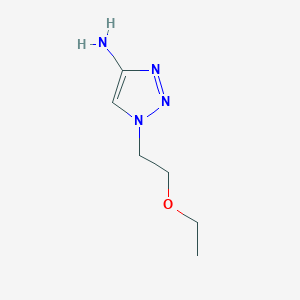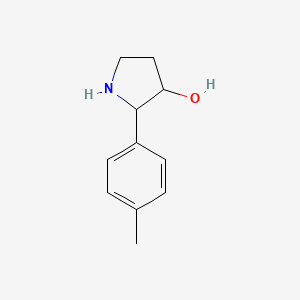
2-(4-Methylphenyl)pyrrolidin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)pyrrolidin-3-OL is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group and a hydroxyl group at the 3-position. Pyrrolidines are widely used in medicinal chemistry due to their diverse biological activities and their ability to serve as versatile scaffolds for drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of 4-methylphenylpyrrolidin-3-one using a palladium catalyst. This method allows for the selective reduction of the carbonyl group to a hydroxyl group, yielding the desired compound with high purity .
化学反应分析
Types of Reactions
2-(4-Methylphenyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)pyrrolidin-3-one.
Reduction: 2-(4-Methylphenyl)pyrrolidin-3-amine.
Substitution: 2-(4-Nitrophenyl)pyrrolidin-3-OL, 2-(4-Bromophenyl)pyrrolidin-3-OL.
科学研究应用
2-(4-Methylphenyl)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
作用机制
The mechanism of action of 2-(4-Methylphenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, which lacks the 4-methylphenyl and hydroxyl substituents.
2-(4-Methylphenyl)pyrrolidin-3-one: The oxidized form of 2-(4-Methylphenyl)pyrrolidin-3-OL.
2-(4-Methylphenyl)pyrrolidin-3-amine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the 4-methylphenyl group and the hydroxyl group, which confer specific chemical and biological properties. These substituents enhance its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound in research and development .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)11-10(13)6-7-12-11/h2-5,10-13H,6-7H2,1H3 |
InChI 键 |
CFSBMQRIRVAQCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(CCN2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
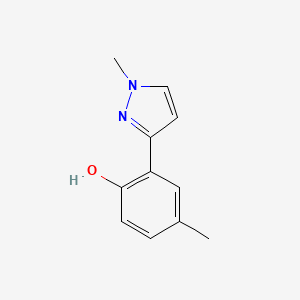

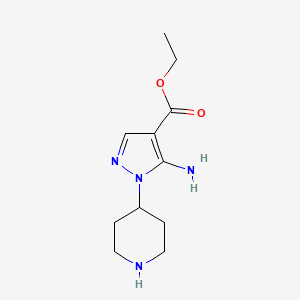
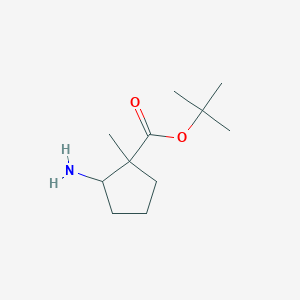

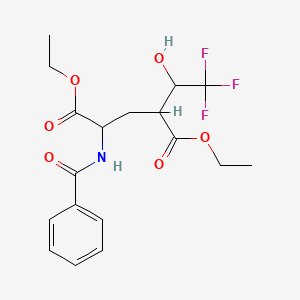
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)

![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
